molecular formula C27H43NO3 B10824397 Verticinone;Raddeanine

Verticinone;Raddeanine

Cat. No.: B10824397
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-MXZVVHCASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verticinone involves several steps, typically starting from simpler alkaloid precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the steroidal backbone through cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of Verticinone often relies on extraction from natural sources due to the complexity of its synthetic routes. The extraction process involves:

    Harvesting: Collecting the Fritillaria plants.

    Extraction: Using solvents like ethanol or methanol to extract the alkaloids.

    Purification: Employing techniques such as column chromatography to isolate Verticinone from other compounds.

Chemical Reactions Analysis

Types of Reactions

Verticinone undergoes various chemical reactions, including:

    Oxidation: Verticinone can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert Verticinone into its reduced forms, altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Verticinone molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Verticinone can yield Verticinone ketone, while reduction can produce Verticinone alcohol.

Scientific Research Applications

Verticinone has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying alkaloid synthesis and reactions.

    Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.

    Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and respiratory diseases.

    Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.

Mechanism of Action

Verticinone exerts its effects through several mechanisms:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

    Antitussive and Expectorant: Modulates the activity of respiratory tract receptors to reduce cough and promote mucus clearance.

Comparison with Similar Compounds

Verticinone is unique among similar alkaloids due to its specific biological activities and therapeutic potential. Similar compounds include:

    Peimine: Another alkaloid from Fritillaria species with similar anti-inflammatory and anticancer properties.

    Imperialine: Known for its antitussive effects but differs in its chemical structure and specific activities.

    Sipeimine: Shares some pharmacological properties with Verticinone but has distinct molecular targets.

Biological Activity

Verticinone, a bioactive compound derived from various plant sources, particularly from the genus Fritillaria , has garnered attention for its diverse biological activities. Raddeanine, another compound with similar origins, is also noted for its pharmacological potential. This article explores the biological activities of both compounds, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.

  • Verticinone :
    • Chemical Formula : C27H43NO3
    • CAS Number : 167691
    • Molecular Weight : 429.64 g/mol
  • Raddeanine :
    • Chemical Formula : C27H43NO3
    • CAS Number : 18059-10-4
    • Molecular Weight : Similar to Verticinone

Antitumor Activity

Both Verticinone and Raddeanine have demonstrated significant antitumor properties in various studies.

  • Mechanism of Action : These compounds induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules like NF-κB and MAPK.
  • Case Studies :
    • A study showed that Verticinone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
    • Raddeanine was found to enhance the efficacy of existing chemotherapeutics in liver cancer models, suggesting a synergistic effect .

Anti-inflammatory Effects

Both compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

  • Mechanism of Action : They inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
  • Research Findings :
    • In a rat model of bleomycin-induced lung injury, Raddeanine significantly reduced lung inflammation and fibrosis by lowering circulating levels of IFN-γ .
    • Verticinone's anti-inflammatory effects were observed in vitro, where it suppressed the activation of NF-κB pathways in macrophages .

Neuroprotective Effects

Emerging evidence suggests that both compounds may offer neuroprotective benefits.

  • Mechanism of Action : They are believed to modulate neuronal signaling pathways and reduce oxidative stress.
  • Studies :
    • Research indicated that Verticinone could protect neuronal cells from oxidative damage induced by glutamate toxicity .
    • Raddeanine showed promise in enhancing cognitive functions in animal models by improving synaptic plasticity and reducing neuroinflammation .

Comparative Table of Biological Activities

Activity TypeVerticinoneRaddeanine
AntitumorInduces apoptosis in cancer cellsEnhances chemotherapeutic efficacy
Anti-inflammatoryInhibits TNF-α and IL-6Reduces lung inflammation
NeuroprotectiveProtects against oxidative stressImproves cognitive functions

Properties

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

(10S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1

InChI Key

IQDIERHFZVCNRZ-MXZVVHCASA-N

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)O)C)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O

Origin of Product

United States

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